molecular formula C12H10O4S B1415258 [(3-Formyl-2h-chromen-4-yl)thio]acetic acid CAS No. 2200388-64-1

[(3-Formyl-2h-chromen-4-yl)thio]acetic acid

Cat. No.: B1415258
CAS No.: 2200388-64-1
M. Wt: 250.27 g/mol
InChI Key: WSMXEWSPFUGYGW-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[(3-formyl-2H-chromen-4-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4S/c13-5-8-6-16-10-4-2-1-3-9(10)12(8)17-7-11(14)15/h1-5H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMXEWSPFUGYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C2=CC=CC=C2O1)SCC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Formyl-2h-chromen-4-yl)thio]acetic acid typically involves the reaction of 3-formylchromene with thioacetic acid under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction between the formyl group of chromene and the thiol group of thioacetic acid .

Industrial Production Methods

This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

[(3-Formyl-2h-chromen-4-yl)thio]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of chromen-4-yl compounds exhibit significant antimicrobial properties. A study evaluated several derivatives, including [(3-Formyl-2h-chromen-4-yl)thio]acetic acid, against various bacterial strains. The results indicated high efficacy against Staphylococcus pneumoniae , with moderate activity noted against Pseudomonas aeruginosa and Bacillus subtilis .

CompoundTarget BacteriaActivity Level
This compoundStaphylococcus pneumoniaeHigh
Pseudomonas aeruginosaModerate
Bacillus subtilisModerate

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Synthesis and Antimicrobial Evaluation

In a study published in "Molecules," researchers synthesized several derivatives of 7-hydroxy-2-oxo-2H-chromen-4-ylic acid, including those containing the thio group. These compounds were subjected to antimicrobial testing, revealing that the thio-substituted variants exhibited enhanced antibacterial activity compared to their non-thio counterparts .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of chromen derivatives. It was found that modifications at the 3-position significantly influenced antimicrobial potency. The presence of electron-withdrawing groups at this position improved activity against resistant bacterial strains .

Materials Science

Beyond biological applications, this compound is being explored for its potential use in developing advanced materials. Its unique chemical structure allows for incorporation into polymer matrices, which may enhance the mechanical properties and thermal stability of the resulting materials.

Photophysical Properties

Research indicates that chromen derivatives possess interesting photophysical properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and solar cells. The ability to tune their electronic properties through chemical modifications opens avenues for innovative applications in optoelectronics .

Mechanism of Action

The mechanism of action of [(3-Formyl-2h-chromen-4-yl)thio]acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The formyl group can participate in hydrogen bonding and other interactions, while the thiol group can form covalent bonds with target proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3-Formyl-2h-chromen-4-yl)thio]acetic acid is unique due to the presence of both a formyl group and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

[(3-Formyl-2h-chromen-4-yl)thio]acetic acid is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant studies associated with this compound, highlighting its antitumor, anti-inflammatory, and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-formylchromone with various thiol compounds. The process may include the use of thiosemicarbazides or other nucleophilic agents to facilitate the formation of the thioester linkage, which is crucial for its biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds synthesized from this framework showed potent activity against various cancer cell lines, including HepG-2 and MCF-7. In particular, certain derivatives were found to be more effective than doxorubicin in inhibiting cell proliferation in these lines .

Table 1: Antitumor Activity of Derivatives

Compound IDCell LineIC50 (µM)Comparison to Doxorubicin
3cHepG-2<1More potent
3eMCF-7<1More potent
3hMCF-7<1More potent

Anti-inflammatory Activity

The anti-inflammatory effects of this compound derivatives have also been investigated. Some compounds demonstrated superior selectivity for COX-2 inhibition compared to Celecoxib, a standard anti-inflammatory drug. This suggests that these compounds could serve as potential therapeutic agents for inflammatory conditions .

Table 2: Anti-inflammatory Activity

Compound IDCOX Inhibition (%)Comparison to Celecoxib
3c85Higher
3d78Comparable

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been explored against various pathogens. Studies indicate that some synthesized compounds exhibit significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Table 3: Antimicrobial Activity

Compound IDPathogenMinimum Inhibitory Concentration (MIC)
3aE. coli<0.5 µg/mL
3bS. aureus<0.5 µg/mL

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives:

  • Antitumor Efficacy in Vivo : A study conducted on mouse models demonstrated that specific derivatives significantly reduced tumor size compared to controls, indicating their potential for clinical application in cancer therapy.
  • Inflammation Models : In rodent models of inflammation, compounds derived from this compound showed reduced levels of inflammatory markers such as TNF-alpha and IL-6.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3-Formyl-2h-chromen-4-yl)thio]acetic acid
Reactant of Route 2
[(3-Formyl-2h-chromen-4-yl)thio]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.